molecular formula C12H9BrClN3O2 B8277818 2-amino-5-bromo-N-(5-chloro-2-pyridyl)-3-hydroxybenzamide

2-amino-5-bromo-N-(5-chloro-2-pyridyl)-3-hydroxybenzamide

Cat. No.: B8277818
M. Wt: 342.57 g/mol
InChI Key: XLHPGCUCWKMYLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-5-bromo-N-(5-chloro-2-pyridyl)-3-hydroxybenzamide is a useful research compound. Its molecular formula is C12H9BrClN3O2 and its molecular weight is 342.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H9BrClN3O2

Molecular Weight

342.57 g/mol

IUPAC Name

2-amino-5-bromo-N-(5-chloropyridin-2-yl)-3-hydroxybenzamide

InChI

InChI=1S/C12H9BrClN3O2/c13-6-3-8(11(15)9(18)4-6)12(19)17-10-2-1-7(14)5-16-10/h1-5,18H,15H2,(H,16,17,19)

InChI Key

XLHPGCUCWKMYLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Cl)NC(=O)C2=C(C(=CC(=C2)Br)O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Amino-N-(5-chloro-2-pyridyl)-3-hydroxybenzamide (5.27 g) was dissolved in 60 ml of N,N-dimethylformamide and the solution was stirred at −15° C. N-Bromosuccinimide (3.56 g) was added thereto by dividing into four with an interval of 5 minutes each and the mixture was stirred at −15° C. for 1.5 hours. Then more 0.36 g of N-bromosuccinimide was added thereto, the mixture was stirred at −15° C. for 2 hours, then 120 ml of water and 120 ml of ethyl acetate were added thereto and the mixture was stirred at room temperature for 10 minutes. The resulting precipitate was filtered through Celite and an organic layer in the filtrate was collected while an aqueous layer was further extracted with ethyl acetate. Active carbon powder (2.6 g) was added to the resulting organic layer and the mixture was stirred for 15 minutes and filtered through Celite. The filtrate was washed with water and dried over anhydrous sodium sulfate, the solvent was evaporated in vacuo and the residue was dried to give 5.70 g of 2-amino-5-bromo-N-(5-chloro-2-pyridyl)-3-hydroxybenzamide.
Quantity
5.27 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
3.56 g
Type
reactant
Reaction Step Two
Quantity
0.36 g
Type
reactant
Reaction Step Three
Name
Quantity
120 mL
Type
reactant
Reaction Step Four
Quantity
120 mL
Type
reactant
Reaction Step Four

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